3-({4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
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Overview
Description
3-{4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, a fluorophenyl group, and a benzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorophenyl group, and the attachment of the benzoic acid moiety. Common synthetic routes may involve the use of reagents such as thioamides, aldehydes, and carboxylic acids under specific reaction conditions like reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine ring structure, used as antidiabetic agents.
Fluorophenyl derivatives: Compounds containing a fluorophenyl group, often used in pharmaceuticals for their enhanced biological activity.
Benzoic acid derivatives: Compounds with a benzoic acid moiety, commonly used as preservatives or in the synthesis of other chemicals.
Uniqueness
3-{4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H17FN2O4S2 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C21H17FN2O4S2/c22-15-8-6-13(7-9-15)11-17-19(26)24(21(29)30-17)10-2-5-18(25)23-16-4-1-3-14(12-16)20(27)28/h1,3-4,6-9,11-12H,2,5,10H2,(H,23,25)(H,27,28)/b17-11- |
InChI Key |
GFFQDVIYYUBYKB-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)C(=O)O |
Origin of Product |
United States |
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